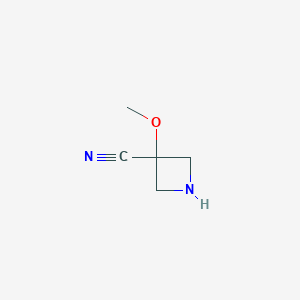

3-Methoxyazetidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-5(2-6)3-7-4-5/h7H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJESPLCFVLWTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxyazetidine 3 Carbonitrile and Its Derivatives

Chemo- and Regioselective Routes to the Azetidine (B1206935) Core

The construction of the azetidine ring with specific substituents at the 3-position requires precise control over chemo- and regioselectivity. Various strategies have been developed to address this synthetic challenge.

Novel Cyclization Strategies and Rearrangements (e.g., Aziridine-to-Azetidine Rearrangements, [2+2] Cycloadditions)

Intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines is a common method for forming the azetidine ring. researchgate.net However, the synthesis of 3-substituted azetidines often requires more sophisticated approaches.

A notable strategy involves the rearrangement of aziridines to azetidines . For instance, 2-bromomethyl-2-methylaziridines have been shown to rearrange to 3-methoxy-3-methylazetidines when treated with sodium borohydride (B1222165) in methanol (B129727). acs.org This transformation proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by methanol. acs.org The presence of a methyl group at the 2-position of the aziridine (B145994) appears to be crucial for this rearrangement to occur. acs.org Thermal isomerization of 2-bromo-2-cyanoaziridines to 3-bromo-3-cyanoazetidines has also been reported, providing a pathway to functionalized azetidines. rsc.org

[2+2] Cycloaddition reactions offer a direct route to the azetidine core. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful method for synthesizing azetidines. nih.govresearchgate.netacs.orgnih.gov Recent advancements have enabled these reactions using visible light photocatalysis, making the process more accessible and milder. nih.govacs.org For example, visible-light-mediated intermolecular [2+2] cycloadditions of oximes with alkenes have been developed, providing highly functionalized azetidines. nih.gov Another approach involves the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes, which is induced by photoredox-catalyzed aerobic oxidation. acs.orgacs.org

Furthermore, copper(I)-catalyzed 2,3-rearrangement and 4π-electrocyclization of O-propargylic oximes have been utilized to synthesize azetidine nitrones. acs.org These reactions proceed through a tandem cascade of rearrangement, electrocyclization, ring opening, and recyclization. acs.org

| Cyclization Strategy | Description | Key Features |

| Aziridine-to-Azetidine Rearrangement | Conversion of substituted aziridines to azetidines, often through a bicyclic intermediate. acs.org | Provides access to 3-substituted azetidines from readily available aziridine precursors. acs.orgrsc.org |

| [2+2] Cycloaddition | Direct formation of the azetidine ring from two unsaturated components (e.g., imine and alkene). nih.govresearchgate.netacs.org | Atom-economical and allows for the synthesis of highly functionalized azetidines. nih.govacs.orgacs.org |

| Electrocyclization Cascade | A multi-step process involving rearrangement and electrocyclization to form the azetidine ring. acs.org | Enables the synthesis of complex azetidine derivatives like azetidine nitrones. acs.org |

Organocatalytic and Metal-Catalyzed Approaches to 3-Substituted Azetidines

Both organocatalysis and metal catalysis have emerged as powerful tools for the synthesis of 3-substituted azetidines, often providing high levels of stereocontrol. rsc.orgresearchgate.net

Organocatalysis offers an environmentally benign and robust method for azetidine synthesis. researchgate.net L-proline has been used as a catalyst in the three-component reaction between aldehydes, anilines, and enolizable aldehydes to produce 1,2,3-trisubstituted azetidines. core.ac.uk Chiral thiourea (B124793) and squaramide catalysts have been employed in the asymmetric synthesis of α-oxetanyl and α-azetidinyl tertiary alkyl halides. nih.gov

Metal-catalyzed approaches provide efficient routes to a variety of azetidine derivatives.

Tin(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) affords 3-substituted azetidine-2,4-diones. rsc.org

Iron-catalyzed thiol alkylation of N-Cbz azetidinols allows for the synthesis of 3-aryl-3-sulfanyl azetidines. acs.org

Lanthanide(III) triflates , such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org

Copper(I) catalysis has been utilized in the [3+1]-cycloaddition of silyl-protected enoldiazoacetates and imido-sulfur ylides to produce chiral 2-azetines, which can be subsequently hydrogenated to tetrasubstituted azetidines. nsf.govnih.gov

Tantalum-catalyzed hydroaminoalkylation has also been explored for azetidine synthesis. rsc.org

| Catalyst Type | Reaction | Product |

| Organocatalyst (L-proline) | Three-component reaction of aldehydes, anilines, and enolizable aldehydes. core.ac.uk | 1,2,3-Trisubstituted azetidines. core.ac.uk |

| Sn(II) | Tandem cyclization of aromatic aldehydes and ethyl cyanoacetate. rsc.org | 3-Substituted azetidine-2,4-diones. rsc.org |

| Fe | Thiol alkylation of N-Cbz azetidinols. acs.org | 3-Aryl-3-sulfanyl azetidines. acs.org |

| La(OTf)3 | Intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org | Azetidines. frontiersin.org |

| Cu(I) | [3+1]-Cycloaddition and subsequent hydrogenation. nsf.govnih.gov | Tetrasubstituted azetidines. nsf.govnih.gov |

Continuous Flow Synthesis Techniques for Scalable Preparation

Continuous flow technology offers significant advantages for the synthesis of azetidines, particularly for handling strained intermediates and scaling up reactions. researchgate.netuniba.itacs.orguniba.itacs.org

A telescoped continuous flow protocol has been developed for the generation, lithiation, and electrophilic trapping of 1-azabicyclo[1.1.0]butanes, which are precursors to azetidines. researchgate.net This method allows for the safe and reliable synthesis of these strained scaffolds. researchgate.net

Furthermore, the generation and functionalization of C3-lithiated azetidines and C2-lithiated azetines have been achieved under continuous flow conditions starting from N-Boc-3-iodoazetidine. uniba.itacs.orguniba.itacs.org Flow technology enables the handling of these lithiated intermediates at higher temperatures than in batch processing, leading to a more robust and sustainable process. uniba.itacs.orguniba.itacs.org The use of cyclopentyl methyl ether (CPME) as a green solvent further enhances the sustainability of this method. uniba.ituniba.it

Enantioselective Synthesis of Chiral 3-Methoxyazetidine-3-carbonitrile Analogues

The development of enantioselective methods for the synthesis of chiral azetidines is crucial for their application in medicinal chemistry. chemrxiv.orgbirmingham.ac.ukresearchgate.net

Asymmetric Catalysis in the Construction of Defined Stereocenters

Asymmetric catalysis provides a powerful platform for the synthesis of enantioenriched azetidines. researchgate.netbirmingham.ac.ukresearchgate.net

Copper-catalyzed asymmetric [3+1]-cycloaddition using chiral sabox ligands has been successfully employed to synthesize chiral 2-azetine-carboxylates with high enantioselectivity. nsf.govnih.gov These can then be hydrogenated to all-cis tetrasubstituted azetidine-2-carboxylic acids. nsf.govnih.gov

An organocatalytic approach using L-proline has been developed for the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.orgcore.ac.uk

Chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

A general method for the enantioselective synthesis of C2-functionalized azetidines has been developed via the organocatalytic α-chlorination of aldehydes. nih.gov

Copper-catalyzed enantioselective boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines. acs.org

Biocatalytic Transformations for Enantiopure Derivatives

Biocatalysis has emerged as a highly effective strategy for the synthesis of enantiopure compounds. chemrxiv.orgnih.govresearchgate.netcaltech.eduacs.orgthieme-connect.com

A groundbreaking development is the biocatalytic one-carbon ring expansion of aziridines to azetidines using an engineered "carbene transferase" enzyme. chemrxiv.orgnih.govresearchgate.netcaltech.eduacs.orgthieme-connect.com A laboratory-evolved variant of cytochrome P450, P411-AzetS, catalyzes a highly enantioselective chemrxiv.orgCurrent time information in Bangalore, IN.-Stevens rearrangement of aziridinium ylides to produce chiral azetidines with excellent enantiomeric ratios (up to 99:1 er). chemrxiv.orgnih.govresearchgate.netacs.org This enzymatic approach overcomes the inherent challenges of this transformation, such as competing side reactions, and allows for the gram-scale production of enantioenriched azetidines. chemrxiv.orgnih.gov

Furthermore, Passerini reactions on biocatalytically derived enantiopure azetidine-2-carboxyaldehyde have been explored to obtain polyfunctionalized derivatives in a diastereoselective manner. mdpi.com The use of zinc bromide as a promoter significantly increased the diastereoselectivity of this reaction. mdpi.com

Strain-Release Strategies and Ring Expansion/Contraction Methods in Azetidine Synthesis

The construction of the azetidine ring, a motif of growing importance in medicinal chemistry, often leverages the inherent ring strain of cyclic precursors. Methodologies built on strain-release principles, as well as ring expansion and contraction strategies, provide powerful and often stereocontrolled routes to functionalized azetidines, including precursors for this compound. These approaches circumvent challenges associated with traditional linear syntheses and offer unique pathways to complex, three-dimensionally rich scaffolds.

Strain-Release Strategies: Harnessing the Energy of Strained Bicycles

A prominent modern strategy for the synthesis of 3-substituted azetidines employs the high ring strain of 1-azabicyclo[1.1.0]butane (ABB). This highly strained bicyclic system readily undergoes ring-opening reactions when treated with a variety of reagents, enabling the modular and efficient construction of the azetidine core. nih.gov The generation of 1-azabicyclo[1.1.0]butyl lithium and its subsequent reaction with boronic esters, followed by N-protonation, triggers a 1,2-migration and cleavage of the central C-N bond to relieve ring strain, affording homologated azetidinyl boronic esters. nih.gov

This strain-release-driven homologation has been successfully applied to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, with complete stereospecificity. The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. nih.gov

A particularly relevant application of this methodology is the synthesis of protected 3-haloazetidines, which are key building blocks for a diverse array of azetidine derivatives. semanticscholar.org For example, a one-pot, gram-scale synthesis from commercially available starting materials uses the strain-release reaction of in situ-generated ABB. The ABB acts as a nucleophile, reacting with an electrophile and a halide source (like NaI or LiBr) to generate a carbocation at the C3 position, which is then trapped by the halide. semanticscholar.org This approach provides rapid access to intermediates like tert-butyl 3-iodoazetidine-1-carboxylate.

This iodo-intermediate is a direct precursor for introducing the cyano group. Treatment of tert-butyl 3-iodoazetidine-1-carboxylate with sodium cyanide (NaCN) in a solvent such as DMSO furnishes tert-butyl 3-cyanoazetidine-1-carboxylate in good yield. semanticscholar.org This highlights a direct route to the 3-cyanoazetidine scaffold, a core component of the target molecule, originating from a strain-release strategy.

| Precursor | Reagents | Intermediate | Reagents for Cyanation | Product | Key Strategy | Reference |

| Allylamine | 1. PhLi2. NaI, Boc₂O | tert-butyl 3-iodoazetidine-1-carboxylate | NaCN, DMSO | tert-butyl 3-cyanoazetidine-1-carboxylate | Strain-Release of 1-Azabicyclo[1.1.0]butane | semanticscholar.org |

| Allylamine | 1. PhLi2. LiBr, Boc₂O | tert-butyl 3-bromoazetidine-1-carboxylate | - | - | Strain-Release of 1-Azabicyclo[1.1.0]butane | semanticscholar.org |

| 1-Azabicyclo[1.1.0]butane | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | - | - | Direct Alkylation / Strain-Release | organic-chemistry.org |

Ring Expansion Methods: From Three- to Four-Membered Rings

Ring expansion reactions, particularly the one-carbon homologation of aziridines, represent a powerful method for constructing the azetidine skeleton. chemrxiv.orgnih.govacs.org These transformations often proceed with high stereocontrol and provide access to azetidines that are difficult to synthesize via other routes.

A notable and highly relevant example is the synthesis of 3-methoxy-3-methylazetidines through a rare aziridine-to-azetidine rearrangement. nih.govresearchgate.net This transformation occurs upon treating N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in refluxing methanol. The reaction proceeds through the initial reduction of the imine followed by an intramolecular cyclization to form a transient 2-(bromomethyl)-2-methylaziridine intermediate. Under the thermodynamic reaction conditions, this kinetically favored aziridine undergoes a spontaneous ring expansion. researchgate.netbham.ac.uk

The mechanism for this rearrangement is thought to involve the formation of a bicyclic aziridinium ion intermediate, which is then regioselectively opened by the methanol solvent at the more hindered C3 carbon atom. researchgate.net This regioselectivity, driven by the Thorpe-Ingold effect from the gem-disubstitution on the aziridine ring, directly installs the methoxy (B1213986) group at the C3 position, yielding the 3-methoxyazetidine (B35406) core. researchgate.netbham.ac.uk This specific methodology demonstrates a direct pathway to the 3-methoxyazetidine scaffold, a crucial component of the target compound.

More recent advancements have employed biocatalysis to achieve highly enantioselective one-carbon ring expansions of aziridines. Engineered variants of cytochrome P450 have been shown to catalyze the chemrxiv.orgnih.gov-Stevens rearrangement of aziridinium ylides, overcoming competing side reactions and affording chiral azetidines with excellent stereocontrol. chemrxiv.orgnih.govacs.org Similarly, rhodium-catalyzed [3+1] ring expansions of methylene (B1212753) aziridines with rhodium-bound carbenes provide highly substituted methylene azetidines, showcasing the versatility of ring expansion strategies. nih.gov

| Starting Material | Key Reagents/Catalyst | Reaction Type | Product Class | Significance | Reference |

| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH₄, Methanol | Aziridine-to-Azetidine Rearrangement | 3-Methoxy-3-methylazetidines | Direct synthesis of the 3-methoxyazetidine core. | nih.govresearchgate.net |

| Aziridines | Engineered Cytochrome P450, Diazo compound | Biocatalytic chemrxiv.orgnih.gov-Stevens Rearrangement | Chiral Azetidines | Highly enantioselective one-carbon homologation. | chemrxiv.orgnih.gov |

| Methylene Aziridines | Rhodium catalyst, Diazo compound | [3+1] Ring Expansion | Methylene Azetidines | Access to highly substituted azetidines. | nih.gov |

Ring Contraction Methods: From Five- to Four-Membered Rings

While less common than ring expansion, ring contraction strategies provide another synthetic avenue to the azetidine core. These methods typically involve the rearrangement of a five-membered ring, such as a pyrrolidine (B122466) derivative, to form the more strained four-membered azetidine ring.

A well-documented example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This reaction, typically conducted in the presence of a base like potassium carbonate, proceeds via nucleophilic addition (e.g., by an alcohol like methanol) to the activated amide carbonyl group. This leads to N-C(O) bond cleavage, forming a γ-positioned amide anion intermediate. Subsequent intramolecular SN2 cyclization results in a formal ring contraction, expelling a halide ion and forming an α-carbonylated N-sulfonylazetidine. rsc.org

This method is versatile, allowing for the incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the final azetidine product. organic-chemistry.org While this specific protocol yields N-sulfonylazetidines, it establishes the principle of pyrrolidine ring contraction as a viable strategy for accessing functionalized azetidines. Computational studies have also explored the conformational effects of contracting the five-membered pyrrolidine ring to the four-membered azetidine ring in proline analogs, highlighting the structural impact of this transformation. nih.gov

| Starting Material | Key Reagents | Mechanism | Product Class | Significance | Reference |

| α-Bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophile (e.g., MeOH) | Nucleophilic Addition / Ring Contraction | α-Carbonylated N-sulfonylazetidines | Demonstrates a viable route from 5- to 4-membered rings. | organic-chemistry.orgrsc.org |

Reactivity Profiles and Transformational Chemistry of 3 Methoxyazetidine 3 Carbonitrile

Chemical Transformations of the Nitrile Moiety

The nitrile group at the C3 position of the azetidine (B1206935) ring is a valuable functional group that can be converted into various other moieties, including primary amines, carboxylic acids, and amides. Its reactivity is central to the utility of 3-methoxyazetidine-3-carbonitrile as a building block in medicinal chemistry.

Nucleophilic Addition and Reduction Reactions

The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack, particularly by strong reducing agents, leading to the formation of primary amines. This transformation is a key step for introducing an aminomethyl group at the C3 position.

Commonly employed reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), borane (B79455) complexes (e.g., BH₃-THF), and catalytic hydrogenation over metal catalysts like Raney Nickel. youtube.commasterorganicchemistry.com LiAlH₄ is a potent, non-selective reducing agent capable of reducing nitriles to amines. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine salt which is further reduced to the amine. masterorganicchemistry.com

Catalytic hydrogenation offers a milder alternative. Raney Nickel, an alloy of aluminum and nickel, is frequently used for the reduction of C-S bonds and the hydrogenation of unsaturated systems, including nitriles. masterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere, often with the addition of ammonia (B1221849) to minimize the formation of secondary and tertiary amine byproducts. mdpi.com While specific examples detailing the reduction of this compound are not prevalent in readily available literature, these standard methods are widely applicable to cyano-substituted heterocycles. For instance, the reduction of related keto-nitrile systems has been accomplished using reagents like sodium borohydride (B1222165) in combination with aluminum chloride, or with lithium aluminum hydride, indicating the feasibility of such transformations on complex scaffolds. researchgate.net

Table 1: General Conditions for Nitrile Reduction

| Reagent | Typical Solvents | Conditions | Product |

|---|---|---|---|

| LiAlH₄ | Diethyl ether, THF | 0 °C to reflux | Primary amine |

| Raney® Nickel / H₂ | Methanol (B129727), Ethanol | Room temp. to elevated, H₂ pressure | Primary amine |

Derivatization to Carboxylic Acids and Amides

The hydrolysis of the nitrile group provides a direct route to 3-methoxyazetidine-3-carboxylic acid and 3-methoxyazetidine-3-carboxamide, both of which are valuable synthons for further elaboration. The hydrolysis can be performed under either acidic or basic conditions, with the reaction proceeding through an amide intermediate. libretexts.orgresearchgate.netchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of the corresponding carboxylic acid. libretexts.org The reaction involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed under the reaction conditions to yield the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com The existence of 3-methoxyazetidine-3-carboxylic acid hydrochloride as a commercially available compound suggests this is a standard and reliable transformation. uni.lu

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) also effects hydrolysis. In this case, the initial product is the carboxylate salt. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. nih.gov It is possible to halt the reaction at the amide stage under certain controlled conditions, for example, by using milder conditions or specific reagents that favor partial hydrolysis. chemistrysteps.com

In complex syntheses, the conversion of a nitrile to an amide is a crucial step. For example, a primary amide has been successfully formed from a nitrile on a complex scaffold containing a 3-methoxyazetidine-1-carbonyl moiety, which was then coupled with a carboxylic acid using the peptide coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). dundee.ac.uknih.gov

Modifications and Reactions at the Methoxy (B1213986) Group

The methoxy group at the C3 position is an ether linkage that can be cleaved under specific conditions, providing a route to 3-hydroxyazetidine derivatives.

Ether Cleavage and Substitution Reactions

Ether cleavage typically requires strong reagents to break the stable carbon-oxygen bond. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the demethylation of aryl methyl ethers, a reaction that proceeds readily, often at low temperatures. orgsyn.orgnih.gov The reaction involves the formation of an oxonium ion complex, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov While highly effective for aryl ethers, its application to alkyl ethers like 3-methoxyazetidine (B35406) must be considered in the context of other potentially reactive functional groups. researchgate.netnih.gov

An alternative strategy for the removal of the methoxy group involves a lithiation-elimination pathway. It has been reported that tert-butyl 3-methoxyazetidine-1-carboxylate can undergo elimination of the methoxy group via a lithiation-elimination sequence to generate an azetine intermediate. masterorganicchemistry.com This highlights a powerful method for creating unsaturation within the azetidine ring, starting from the methoxy-substituted precursor.

Ring-Opening and Rearrangement Reactions of the Azetidine Core

The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening and rearrangement reactions, particularly upon activation of the ring nitrogen. These transformations provide access to linear amines or larger heterocyclic systems.

Azetidines are generally stable but can undergo nucleophilic ring-opening when the nitrogen atom is quaternized, forming a more reactive azetidinium salt. researchgate.net The von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN), is a classic method that leads to the cleavage of tertiary amines. When applied to N-alkyl azetidines, this reaction can induce ring-opening to produce 3-bromo-N-alkyl cyanamides, demonstrating a regioselective cleavage of the C-N bond. researchgate.net The presence of the cyano group at the C3 position can influence the regioselectivity of nucleophilic attack, potentially directing it to the C4 position.

Rearrangements of the azetidine core can also occur. Under certain Lewis acid conditions, substituted azetidines have been shown to rearrange into more stable five-membered pyrrolidine (B122466) rings. researchgate.net These reactions often proceed through cationic intermediates and can be highly dependent on the substitution pattern of the azetidine ring.

N-Functionalization and Substitution Chemistry of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for introducing molecular diversity. It readily undergoes a variety of N-functionalization reactions, including alkylation, acylation, and arylation, allowing for its incorporation into larger, more complex molecular architectures.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method has been successfully employed to couple 3-methoxyazetidine with aryl bromides, demonstrating its utility for synthesizing N-aryl azetidine derivatives. atlanchimpharma.comatlanchimpharma.com

N-Acylation: The azetidine nitrogen can be readily acylated using standard reagents such as acid chlorides or by coupling with carboxylic acids. Peptide coupling reagents like HATU are effective for forming an amide bond between the azetidine nitrogen and a carboxylic acid, a common transformation in medicinal chemistry. dundee.ac.ukgoogleapis.com This reaction is fundamental for integrating the azetidine scaffold into peptide-like structures or for attaching various side chains.

N-Alkylation: N-alkylation can be achieved through nucleophilic substitution with alkyl halides. Furthermore, reductive amination provides another route to N-alkylated products. More complex N-functionalization can also be achieved, for instance by reacting 3-methoxyazetidine with isocyanates to form urea (B33335) derivatives. google.com

Table 2: N-Functionalization Reactions of 3-Methoxyazetidine Derivatives

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Arylation | Aryl bromide, Base (e.g., NaOtBu) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand | N-Aryl azetidine |

| N-Acylation | Carboxylic acid, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) | DMF, Room Temp. | N-Acyl azetidine |

| N-Acylation | Acid Chloride, Base (e.g., Et₃N) | DCM, 0 °C to Room Temp. | N-Acyl azetidine |

Strategic Utility of 3 Methoxyazetidine 3 Carbonitrile As a Versatile Building Block

Construction of Complex Nitrogen Heterocycles and Polycycles

The chemical architecture of 3-methoxyazetidine-3-carbonitrile, featuring a strained four-membered azetidine (B1206935) ring along with reactive nitrile and methoxy (B1213986) groups, establishes it as a potent precursor for synthesizing more elaborate nitrogen-containing ring systems. Nitrogen heterocycles are of paramount importance as they constitute the fundamental structure of numerous natural products and compounds with medicinal relevance. rsc.org Consequently, the creation of innovative synthetic pathways to these structures remains a significant objective in the field of organic chemistry. rsc.org

Investigations have demonstrated the utility of substituted azetidines in the assembly of fused polycyclic systems. For instance, 3-substituted 3-methoxyazetidines can be subjected to a reaction sequence that includes elimination, lithiation, borylation, and a subsequent Suzuki coupling with alkenyl bromides or iodides. The resultant 2-alkenylazetines are then capable of engaging in regio- and diastereoselective Diels-Alder reactions to produce fused tetrahydrobenzazetidines, which are intricate polycyclic structures. acs.org

Moreover, the azetidine ring can be formed through a variety of synthetic strategies, including the rearrangement of aziridines. As an example, 3-methoxyazetidines have been synthesized by means of an aziridine (B145994) to azetidine ring rearrangement, underscoring the availability of this core structure for additional modifications. researchgate.netbham.ac.uk The functional moieties of this compound, particularly the cyano group, provide a versatile handle for a range of transformations aimed at constructing larger heterocyclic frameworks. The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, thereby opening up diverse routes for annulation reactions to create bicyclic or polycyclic structures.

Incorporation into Diverse Molecular Architectures

The distinct conformational constraints and the specific arrangement of functional groups in this compound render it a highly desirable building block for a wide array of molecular architectures that extend beyond simple heterocycles.

Derivatives of azetidine-3-carboxylic acid are acknowledged for their significant potential in the synthesis of peptidomimetics and foldamers—molecules designed to replicate the structure and function of peptides and proteins. acs.orgresearchgate.net The integration of the rigid azetidine framework can impose specific, predictable conformations upon peptide chains, a critical factor for their biological activity. Notably, the isomeric azetidine-2-carboxylic acid is known to modify protein folding when it is substituted for proline. researchgate.net In a similar vein, derivatives of azetidine-3-carboxylic acid, which can be synthesized from this compound via hydrolysis of the nitrile group, are subjects of considerable interest for such applications. ugent.besigmaaldrich.comresearchgate.net

The synthesis of functionalized derivatives of azetidine-3-carboxylic acid has been actively explored due to their potential biological and foldameric applications. acs.orgugent.beresearchgate.net These constrained β-amino acid analogues can be employed to generate novel secondary structures within synthetic oligomers. The development of synthetic pathways to 3-aminoazetidine-3-carboxylates from precursors such as 3-bromoazetidine-3-carboxylates highlights the utility of 3-substituted azetidines in the creation of foundational units for peptidomimetics. researchgate.net

The utility of azetidine derivatives also extends into the domain of materials science. While direct research on this compound for advanced materials is not extensively detailed, the inherent functional groups suggest considerable potential. The nitrile group is a prevalent feature in organic electronic materials, where it enhances electronic properties and stability. For example, nitrogen heterocycles are crucial components in materials designed for organic electronics. rsc.org

The rigid azetidine framework has the potential to induce specific packing and morphological characteristics in the solid state, which are vital for the performance of organic materials. The synthesis of complex molecules incorporating azetidine rings for applications such as imaging agents has been documented, signaling the value of this scaffold in the creation of functional organic molecules. acsmedchem.org Future research may delve into the polymerization or integration of this compound derivatives into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of functionalized azetidines is a dynamic area of research with the potential to yield innovative materials. acs.org

Multi-Component Reaction Platforms Utilizing the Compound

Multi-component reactions (MCRs) represent highly efficient chemical transformations in which three or more reactants merge in a single operation to yield a product that incorporates substantial portions of all initial materials. There is a burgeoning interest in the development of MCRs for the synthesis of complex molecules, including nitrogen heterocycles, in a manner that is more environmentally sustainable and atom-economical. mdpi.com

Although a direct multi-component reaction employing this compound is not explicitly described in the available literature, the synthesis of other complex heterocyclic systems through MCRs offers a paradigm for its potential use. For instance, a three-component reaction that involves isatin, malononitrile, and either hydantoin (B18101) or thiohydantoin has been successfully used to synthesize spiro[indoline-3,7,9-pyrrolo[1–c]imidazole]-6,9-carbonitrile derivatives. mdpi.com Considering the reactive nature of the nitrile group and the azetidine ring, it is plausible that this compound could engage in analogous MCRs to produce novel spirocyclic or other intricate molecular scaffolds. The establishment of such a reaction would mark a significant advancement, offering expedited access to a diverse range of complex molecular architectures.

Computational and Theoretical Investigations of 3 Methoxyazetidine 3 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Stability

Although detailed, peer-reviewed electronic structure analyses specifically for 3-methoxyazetidine-3-carbonitrile are limited, computational databases provide predicted properties based on its structure. These predictions offer a glimpse into its electronic characteristics. For instance, a machine learning model trained on quantum chemical data has identified 3-methoxyazetidine (B35406) as a molecule with potential multireference character, which suggests that its electronic structure may be complex and not adequately described by single-reference methods, a common challenge in strained ring systems. osti.gov

Key electronic properties predicted by computational methods are summarized in the table below. The presence of electronegative nitrogen and oxygen atoms, along with the electron-withdrawing nitrile group, establishes significant polarity and multiple sites for hydrogen bonding.

Table 1: Predicted Electronic and Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Polar Surface Area | 42.8 Ų | Cactvs 3.4.8.18 |

These values indicate a molecule with a degree of polarity, suggested by the polar surface area and the negative logarithm of the partition coefficient (XLogP), implying some hydrophilic character. The hydrogen bond acceptor count points to the nitrogen of the azetidine (B1206935) ring, the oxygen of the methoxy (B1213986) group, and the nitrogen of the nitrile group as potential sites for intermolecular interactions.

Mechanistic Elucidation of Reaction Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method widely used to investigate reaction mechanisms, determine transition state geometries, and calculate activation energies. For this compound, DFT could elucidate pathways for its synthesis or subsequent functionalization.

While specific DFT studies on the reaction pathways of this compound are not prominently published, research on related azetidine systems provides a framework for understanding its likely reactivity. For example, DFT calculations have been employed to explain the regio- and diastereoselectivity in the synthesis of 2-arylazetidines and to confirm the role of kinetic controls in ring-formation reactions. acs.org Similar computational approaches have been used to rationalize the mechanism of aziridine-to-azetidine rearrangements, which can produce 3-methoxyazetidines. ethernet.edu.et

DFT has also been used to study the von Braun reaction—the reaction of tertiary amines with cyanogen (B1215507) bromide—as applied to N-alkyl azetidines. researchgate.net These studies show that the reaction proceeds through an SN2 mechanism, leading to the cleavage of the strained four-membered ring. researchgate.net Such computational investigations are vital for predicting whether this compound would undergo ring-opening or substitution, and under what conditions. researchgate.net

Conformational Analysis and Stereochemical Prediction

Conformational analysis, often performed using computational methods, is essential to determine the most stable three-dimensional structure. Studies on similar N-substituted 3-aminoazetidine-3-carboxylic acids have used a combination of spectroscopy and computational analysis to investigate conformational preferences, finding that the azetidine moiety can act as a β-turn inducer in peptides. acs.org Although this is a different substitution pattern, it highlights the conformational influence of the azetidine ring.

For this compound, theoretical models would predict the pucker of the azetidine ring and the rotational preference (rotamer) of the methoxy group. The interplay between the lone pair on the nitrogen, the polar C-O and C-N bonds, and the nitrile group would dictate the lowest energy conformation. Predicting these structures is key for understanding how the molecule might interact with biological targets or other reagents.

In Silico Approaches to Predict Novel Reactivity and Functionalization

In silico methods use computation to predict the chemical reactivity and potential for new functionalization of a molecule. These approaches can identify reactive sites and suggest pathways for creating new derivatives.

For this compound, several reactive sites can be predicted based on its structure:

The Azetidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic site, susceptible to alkylation, acylation, and other reactions typical of secondary amines.

The Nitrile Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for diverse functionalization.

The Azetidine Ring: As a strained ring system, the azetidine moiety itself can undergo ring-opening reactions, a reactivity that has been exploited synthetically. researchgate.net

Computational tools like molecular electrostatic potential (MEP) surface analysis could visually map the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming these predictions. While specific in silico reactivity studies on this compound are not detailed in the literature, the general principles of reactivity for its constituent functional groups are well-established and would form the basis of any such computational investigation.

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Methoxyazetidine 3 Carbonitrile

Application of High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the synthesis and analysis of complex organic molecules derived from precursors like 3-methoxyazetidine (B35406). Its high accuracy and sensitivity allow for the precise determination of molecular formulas and the monitoring of intricate reaction pathways.

In synthetic chemistry, reactions are frequently monitored using techniques like Liquid Chromatography/Mass Spectrometry (LCMS) to track the consumption of reactants and the formation of products in real-time. rsc.org For final product characterization, HRMS provides an exact mass measurement, often with accuracy to four or five decimal places. This precision is critical for confirming the elemental composition of a newly synthesized compound, distinguishing it from other potential byproducts with the same nominal mass. For instance, in the synthesis of complex heterocyclic compounds, 3-methoxyazetidine hydrochloride can be used as a building block in nucleophilic aromatic substitution (SNAr) reactions. nih.gov After purification, HRMS is employed to verify the identity of the final product. The observed mass-to-charge ratio (m/z) is compared against the theoretically calculated or expected value for the proposed chemical formula. nih.gov

The general workflow involves dissolving the purified compound and analyzing it via an instrument like a Quadrupole Time-of-Flight (Q-Tof) mass spectrometer using electrospray ionization (ESI). rsc.org The close correlation between the found and expected mass provides definitive evidence of the compound's identity.

Below is a data table illustrating a representative HRMS characterization for a complex molecule synthesized using a 3-methoxyazetidine precursor.

| Compound Reference | Chemical Formula | Ionization Mode | Expected Mass (m/z) | Found Mass (m/z) | Source |

|---|---|---|---|---|---|

| Derivative 10 | C24H26ClF2N6O | ESI+ | 519.1723 | 519.1708 | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, including complex azetidine (B1206935) derivatives. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of atoms, advanced 2D NMR techniques are essential for unambiguously assigning stereochemistry. ipb.ptresearchgate.net

The increasing complexity of molecules derived from 3-methoxyazetidine necessitates the use of techniques such as:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is paramount for determining the relative stereochemistry of substituents on the azetidine ring. For example, NOESY experiments have been used to confirm the trans geometry of substituents in 2,3-disubstituted azetidines. acs.org

In studies involving substituted azetidines, the magnitude of the vicinal coupling constants (³J) in the ¹H NMR spectrum can also provide stereochemical information; for instance, cis and trans isomers in azetine rings often display different coupling constant values. ipb.pt For fluorinated derivatives, ¹⁹F-NMR is used to measure diastereomeric ratios (d.r.) of crude reaction mixtures, providing insight into the stereoselectivity of a reaction. researchgate.net

The following table summarizes key NMR data types and their applications in the structural analysis of azetidine derivatives.

| NMR Technique | Information Provided | Application Example | Source |

|---|---|---|---|

| ¹H NMR (Coupling Constants) | Dihedral angles between adjacent protons | Distinguishing between cis (J ≈ 10 Hz) and trans (J ≈ 7 Hz) isomers in azetine rings. | ipb.pt |

| NOESY/ROESY | Through-space proximity of nuclei | Confirmation of trans geometry of substituents on an azetidine ring by observing spatial correlations. | acs.org |

| ¹⁹F-NMR | Quantification of fluorine-containing diastereomers | Measurement of diastereomeric ratio in crude mixtures of functionalized azetidines. | researchgate.net |

| COSY/HSQC/HMBC | Complete assignment of ¹H and ¹³C signals and connectivity | Full structural elucidation of complex heterocyclic products. | ipb.pt |

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. springernature.com For chiral molecules like many derivatives of 3-methoxyazetidine, it is the gold standard for unambiguously establishing not only the molecular connectivity and relative stereochemistry but also the absolute configuration. ed.ac.ukresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides precise bond lengths, bond angles, and torsional angles, offering an unequivocal structural proof.

In the context of azetidine chemistry, where subtle stereochemical differences can lead to vastly different biological activities, obtaining a crystal structure is often a critical goal. For example, when a synthesis produces a mixture of enantiopure diastereoisomers, chromatography can be used for separation, but only X-ray crystallography can definitively ascertain the absolute configuration of each isolated isomer. acs.org This was demonstrated in the structural determination of di- and tripeptide derivatives containing an azetidine scaffold, where the crystal structure of key intermediates confirmed their absolute configurations. acs.org Similarly, the relative stereochemistry of highly substituted γ-lactams, which can be synthesized from azetidine precursors, has been confirmed by single-crystal X-ray diffraction. bham.ac.uk

Future Research Directions and Emerging Opportunities for 3 Methoxyazetidine 3 Carbonitrile

The unique structural characteristics of 3-Methoxyazetidine-3-carbonitrile, featuring a strained four-membered ring with a geminal methoxy (B1213986) and nitrile substitution, position it as a compound of significant interest for future chemical exploration. The convergence of a polar nitrile group, a methoxy substituent, and the inherent reactivity of the azetidine (B1206935) core opens up numerous avenues for innovation in synthesis and application. This article explores emerging opportunities and future research directions focused on this specific molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxyazetidine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization reactions using nitrile-containing precursors. For example, refluxing azetidine derivatives with sodium acetate in acetic anhydride/acetic acid mixtures (1:2 v/v) at 110–120°C for 2–6 hours can yield carbonitriles . Catalysts like fused sodium acetate improve reaction efficiency. Yields (~68%) depend on solvent polarity, temperature control, and precursor purity.

- Example Conditions :

| Precursor | Solvent System | Catalyst | Temp/Time | Yield |

|---|---|---|---|---|

| Azetidine derivative | Acetic anhydride/Acetic acid | NaOAc | 120°C, 2 h | 68% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2220 cm⁻¹, while methoxy (C-O) stretches appear at ~1100–1250 cm⁻¹ .

- NMR : H NMR reveals azetidine ring protons (δ 2.5–4.0 ppm) and methoxy singlet (δ ~3.3 ppm). C NMR confirms nitrile carbon (δ ~115–120 ppm) and azetidine carbons (δ 30–60 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for CHNOS analogs) validate molecular formulas .

Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?

- Methodological Answer :

- Fire Hazards : Use CO or alcohol-resistant foam for extinguishing; avoid water jets (risk of HCN release) .

- Protective Gear : Wear self-contained respirators and impervious suits to prevent inhalation/skin contact .

- Waste Disposal : Segregate nitrile waste and neutralize with alkaline solutions (e.g., 10% NaOH) before professional disposal .

Advanced Research Questions

Q. How can steric and electronic effects in the azetidine ring influence reaction pathways or stability?

- Methodological Answer : The azetidine ring’s small size (4-membered) creates ring strain, increasing reactivity. Substituents like methoxy groups alter electron density, directing nucleophilic/electrophilic attack. X-ray crystallography (e.g., bond angles: C11–C8–C9 = 1.410 Å) can quantify steric hindrance . Computational tools (DFT) model charge distribution to predict regioselectivity in substitution reactions.

Q. What computational strategies predict the reactivity or metabolic pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s LUMO may interact with nucleophiles.

- Database Mining : Use platforms like Reaxys to compare reaction pathways of structurally similar azetidines (e.g., substituent effects on hydrolysis rates) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Variable Isolation : Test individual parameters (e.g., solvent purity, catalyst loading) using design-of-experiments (DoE) frameworks. For instance, trifluoromethyl analogs show yield variations (±15%) due to trace moisture in solvents .

- Cross-Validation : Replicate spectral data (e.g., C NMR) with internal standards (e.g., TMS) and compare against computational predictions (e.g., ACD/Labs NMR simulator) .

Data Contradiction Analysis Example

Case : Conflicting melting points (e.g., 213–215°C vs. 243–246°C in carbonitrile analogs ).

Resolution :

Purity Check : Use HPLC (≥95% purity threshold) to eliminate impurities affecting melting ranges.

Polymorphism Screening : Perform X-ray diffraction to identify crystalline forms.

Environmental Control : Standardize drying protocols (e.g., vacuum desiccation for 24 h) to remove solvent residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.